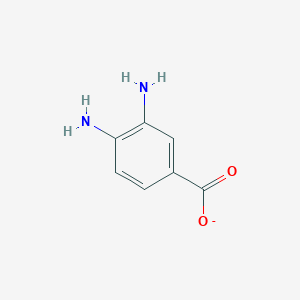

3,4-Diaminobenzoate

Description

Structural Features and Unique Reactivity Determinants of 3,4-Diaminobenzoate

This compound refers to derivatives of 3,4-diaminobenzoic acid, where a benzene (B151609) ring is substituted with two amino (-NH₂) groups at positions 3 and 4, and a carboxylate (-COO⁻) or ester (-COOR) group. For instance, methyl this compound has the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol , while ethyl this compound has the formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol nih.govthermofisher.comsigmaaldrich.com. The parent compound, 3,4-diaminobenzoic acid, has a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol nih.gov.

The unique reactivity of this compound largely stems from the presence of the ortho-diamino groups on the aromatic ring. This vicinal arrangement of two primary amine functionalities makes the compound highly susceptible to cyclocondensation reactions. These reactions typically involve the formation of heterocyclic rings, such as quinoxalines and benzimidazoles, when reacted with appropriate dicarbonyl compounds or carboxylic acid derivatives chemicalbook.comresearchgate.net. The amino groups act as strong nucleophiles, readily participating in reactions that lead to the formation of stable ring systems.

Furthermore, the carboxylate or ester group provides additional sites for chemical modification. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, or participate in transesterification reactions. Conversely, the carboxylic acid can be esterified or converted into amides, allowing for the introduction of various functionalities and tailoring the compound's properties for specific applications guidechem.com. This combination of reactive amino groups and a versatile carboxylate/ester moiety makes this compound a valuable synthon in organic synthesis.

The physical properties of these compounds vary depending on the ester group. For example, methyl this compound is typically a pale brown to dark red powder with a melting point between 103.0-110.0 °C thermofisher.comsigmaaldrich.com. 3,4-Diaminobenzoic acid itself is a brown powder that decomposes around 208-210 °C and is soluble in water, DMF, and methanol (B129727) chemicalbook.com.

Overview of Research Trajectories and Interdisciplinary Significance

The distinct reactivity of this compound has positioned it as a key intermediate in diverse research trajectories, extending its significance across various scientific disciplines.

Organic Synthesis and Materials Science: this compound derivatives are widely utilized as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and dyes guidechem.com. Their ability to undergo cyclocondensation reactions is particularly exploited for creating heterocyclic compounds that form the core structures of many biologically active molecules and colored substances. For instance, methyl this compound has been used in the condensation with aryl- or heteroarylaldehydes to produce benzimidazole-5-carboxylic acids (Hx) and imidazopyridine-5-carboxylic acids (aza-Hx esters), which are key moieties in DNA-binding amides researchgate.net.

In materials science, this compound derivatives play a role in polymer chemistry, particularly in the synthesis of polyimides and polyamides. For example, a novel 4-(4-octyloxybenzoyloxy)biphenyl-3′,5′-diaminobenzoate and polyimides based on it have been synthesized for liquid crystal alignment layers, demonstrating excellent vertical alignment for nematic liquid crystals researchgate.net. Methyl 3,5-diaminobenzoate (a related isomer) has been explored in the fabrication of nanofiltration membranes. Here, its methoxycarbonyl group allows for the formation of a polyamide layer with a rough structure, which can then be hydrolyzed to hydrophilic carboxyl groups, significantly enhancing water permeability while maintaining rejection capabilities shinshu-u.ac.jp. This highlights its potential in advanced membrane technologies.

Biochemical and Analytical Applications: Beyond synthetic chemistry, 3,4-Diaminobenzoic acid has been noted for its application as a redox label for the electrochemical detection of single base mismatches, showcasing its utility in molecular diagnostics and sensing chemicalbook.com. This application leverages its electrochemical properties, which are influenced by the presence of the amino groups.

The interdisciplinary significance of this compound lies in its role as a versatile chemical scaffold that bridges organic synthesis with materials science and biochemical research. Its capacity to form diverse heterocyclic systems and polymers makes it indispensable for the development of new functional materials and molecules with tailored properties.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C7H7N2O2- |

|---|---|

Poids moléculaire |

151.14 g/mol |

Nom IUPAC |

3,4-diaminobenzoate |

InChI |

InChI=1S/C7H8N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H,10,11)/p-1 |

Clé InChI |

HEMGYNNCNNODNX-UHFFFAOYSA-M |

SMILES canonique |

C1=CC(=C(C=C1C(=O)[O-])N)N |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for 3,4 Diaminobenzoate and Its Congeners

Classical and Modern Synthetic Routes to 3,4-Diaminobenzoic Acid

The foundation for many 3,4-diaminobenzoate derivatives is 3,4-diaminobenzoic acid (3,4-DABA). Its synthesis is primarily achieved through the reduction of nitro-substituted precursors or via condensation and amination reactions.

A prevalent method for synthesizing 3,4-diaminobenzoic acid involves the reduction of dinitro or nitro-amino precursors. These reactions typically utilize strong reducing agents or catalytic hydrogenation to convert nitro groups into amino groups.

One common starting material is 3,4-dinitrobenzoic acid. The two nitro groups can be reduced to amino groups using reagents like tin and hydrochloric acid or through catalytic hydrogenation. For instance, 3,5-dinitrobenzoic acid can be reduced to 3,5-diaminobenzoic acid using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.comgoogle.comgoogle.com This method is noted for its high yield (over 95%) and purity (over 99%). google.com

A synthesis route for a stable isotope-labeled version, [¹³C₆]3,4-diaminobenzoic acid, starts from [¹³C₆]aniline and proceeds through six steps, including a hydrogen gas-free aromatic nitro group reduction using ammonium (B1175870) formate. usm.edu

The table below summarizes various reduction-based approaches for synthesizing diaminobenzoic acid derivatives.

| Starting Material | Reducing Agent/Catalyst | Product | Yield | Reference |

| 3,5-Dinitrobenzoic Acid | H₂ / Pd/C | 3,5-Diaminobenzoic Acid | >95% | google.com |

| 3-Nitro-4-aminobenzoic Acid | (NH₄)₂S in ethanol (B145695) | 3,4-Diaminobenzoic Acid | 90.8% | researchgate.net |

| 4-Amino-3-nitrobenzoic acid esters | Activated iron and water | 3,4-Diaminobenzoic acid ester | Not specified | google.com |

| m-Dinitrobenzoic acid | H₂ / Ni-Al framework nickel | 3,5-Diaminobenzoic acid | >96% | google.com |

Condensation reactions provide an alternative pathway to this compound structures. For example, 2-aryl-benzimidazole-5(6)-carboxylic acids can be prepared through the oxidative condensation of 3,4-diaminobenzoic acid with aromatic aldehydes in the presence of a cupric ion. researchgate.net

Furthermore, amination strategies can be employed. While direct amination of a di-halogenated benzoic acid is less common for this specific isomer, related methodologies exist in aromatic chemistry. The synthesis of 3,4-diaminobenzoic acid often relies on the transformation of a nitro group, which is introduced via nitration, a key step in many synthetic sequences. For instance, the synthesis of 3-nitro-4-acetamidobenzoic acid is a crucial intermediate step in a multi-step synthesis starting from p-aminobenzoic acid. researchgate.net

Esterification and Amidation Techniques for this compound Derivatives

Once 3,4-diaminobenzoic acid is obtained, it can be further modified into its ester and amide derivatives, which are often the desired final products for various applications.

Direct esterification of 3,4-diaminobenzoic acid is a common method to produce its corresponding esters. This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid gas. google.comrsc.org

For example, ethyl this compound can be synthesized by dissolving 3,4-diaminobenzoic acid in ethanol with sulfuric acid and refluxing the mixture overnight. rsc.org This method has been used to produce various alkyl esters, including methyl, ethyl, and propyl 3,4-diaminobenzoates, with yields ranging from 54% to 66%. rsc.org

Another method involves bubbling hydrochloric acid gas through a solution of 3,4-diaminobenzoic acid in methanol (B129727) to produce the methyl ester. google.com However, this method has limited use for producing the ethyl ester and is not suitable for the isopropyl ester. google.com

The following table outlines the synthesis of various this compound esters via direct esterification.

| Alcohol | Catalyst | Product | Yield | Reference |

| Ethanol | H₂SO₄ | Ethyl this compound | 66% | rsc.org |

| n-Propanol | H₂SO₄ | Propyl this compound | 54% | rsc.org |

| Methanol | HCl gas | Methyl this compound | Not specified | google.com |

| Methanol | H₂SO₄ | Methyl this compound | 98.1% | chemicalbook.com |

The synthesis of amide derivatives of 3,4-diaminobenzoic acid often starts from 3,4-dinitrobenzoic acid. The acid is first converted to its more reactive acid chloride derivative using thionyl chloride. rsc.org This acid chloride is then reacted with an appropriate amine to form the N-substituted-3,4-dinitrobenzamide. The final step involves the reduction of the two nitro groups to amino groups, typically using palladium on activated charcoal and hydrogen gas. rsc.org

For example, N-ethyl-3,4-diaminobenzamide was synthesized by first reacting 3,4-dinitrobenzoic acid with thionyl chloride, followed by reaction with ethylamine (B1201723) hydrochloride and triethylamine (B128534) to yield N-ethyl-3,4-dinitrobenzamide (86% yield). rsc.org Subsequent reduction yielded the final product. rsc.org

A one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids involves the direct coupling of free diaminobenzoic acid and Fmoc-amino acids, yielding pure products in 40–94% yield. nih.govacs.org

Advanced Synthetic Approaches

Modern synthetic chemistry offers advanced methodologies that can improve efficiency, yield, and environmental friendliness.

Microwave-assisted organic synthesis (MAOS) has been effectively used to accelerate the synthesis of 3,4-diaminobenzoic acid. researchgate.net This technique significantly reduces reaction times compared to conventional heating methods. For instance, the synthesis of quinoxaline (B1680401) derivatives from methyl this compound and a 1,2-diketone can be achieved in just 5 minutes at 160°C using microwave irradiation. clockss.org

The synthesis of complex molecules incorporating the this compound scaffold often involves multi-step reaction sequences. For example, novel quinoxaline-triazole compounds have been synthesized starting from the reflux of methyl this compound and hexane-3,4-dione. acs.org Similarly, benzimidazole-based derivatives have been prepared by treating methyl this compound with benzaldehyde (B42025) in the presence of a nickel acetate (B1210297) catalyst. acs.org

Furthermore, 3,4-diaminobenzoic acid and its derivatives serve as crucial building blocks in solid-phase peptide synthesis, particularly for creating C-terminally functionalized peptides. nih.govresearchgate.net The use of 3,4-diaminobenzoic acid as a linker allows for the synthesis of peptide thioesters, which are important intermediates for native chemical ligation. nih.goviris-biotech.de

Microwave-Assisted Synthesis Enhancements

The optimal conditions for each step under microwave irradiation were systematically determined. For instance, the reduction of 3-nitro-4-aminobenzoic acid using ammonium sulfide (B99878) in ethanol was completed in 5 minutes under reflux with microwave heating, achieving a yield of 90.8%. researchgate.net These findings underscore the efficiency of microwave technology in accelerating chemical transformations and improving the synthesis of this compound. researchgate.net Recent advances in the synthesis of related compounds, such as 3,4-diaminobenzhydrazide, also point towards microwave-assisted methods as a green chemistry approach that reduces reaction times to 2-4 hours with comparable yields to traditional methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3,4-Diaminobenzoic Acid

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Total Reaction Time | 6 hours | 1 hour | researchgate.net |

| Overall Yield | 40.7% | 67.6% | researchgate.net |

One-Step and Convergent Synthesis Strategies for Derivatives

Recent advancements have led to the development of efficient one-step methods for synthesizing derivatives of 3,4-diaminobenzoic acid (Dbz), particularly those used in peptide chemistry. acs.orgacs.orgnih.govresearchgate.netnih.gov A notable one-step strategy involves the direct coupling of free 3,4-diaminobenzoic acid with N-Fmoc protected amino acids to produce 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. acs.orgacs.orgnih.gov This method is significant as it uses plain diaminobenzoic acid and serves to prepare preloaded diaminobenzoate resins for solid-phase peptide synthesis (SPPS). acs.orgnih.gov

The coupling reaction yields pure products in a range of 40% to 94% without requiring complex purification steps beyond simple precipitation. acs.orgnih.gov For example, derivatives of methionine, aspartic acid, and lysine (B10760008) have been obtained in yields of 86–94%. acs.org Even unnatural amino acid derivatives, such as Fmoc-(2-naphthyl)alanine and N-Fmoc-6-aminohexanoic acid, were successfully prepared using this method with yields of 50% and 65%, respectively. acs.org The primary purification involves pouring the crude product into ice water, followed by filtration and stirring in dichloromethane. acs.org This streamlined process is suitable for large-scale production, a key consideration for SPPS applications. nih.gov

Convergent synthesis strategies also leverage diaminobenzoate derivatives. The use of a C-terminally protected peptide, which can be generated from diaminobenzoate linkers, facilitates a convergent strategy for the synthesis of larger peptides. researchgate.net This approach, known as the cyclic urethane (B1682113) technique (CUT), allows for the facile hydrolysis of the C-terminal protecting group to release the free peptide, demonstrating the versatility of diaminobenzoate congeners in advanced peptide synthesis. researchgate.net

Table 2: Yields of 3-(Fmoc-amino acid)-3,4-diaminobenzoate Derivatives via One-Step Synthesis

| Fmoc-Amino Acid Derivative | Yield (%) | Reference |

|---|---|---|

| Phenylalanine | 15-78% (Varies with conditions) | acs.org |

| Methionine | 86-94% | acs.org |

| Aspartic Acid | 86-94% | acs.org |

| Lysine | 86-94% | acs.org |

| Serine | 78% | acs.org |

| Glutamate | 82% | acs.org |

| (2-Naphthyl)alanine | 50% | acs.orgresearchgate.netnih.gov |

| 6-Aminohexanoic acid | 65% | acs.orgresearchgate.netnih.gov |

| Isoleucine | 91% | acs.org |

| Glutamic Acid | 93% | acs.org |

Solid-Phase Synthesis Techniques Utilizing Diaminobenzoate Resins

Diaminobenzoate (Dbz) resins are a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly valued for their role as efficient safety-catch linkers. nih.gov In SPPS, a peptide is assembled in a stepwise fashion while anchored to an insoluble polymer support, which simplifies purification by allowing excess reagents and by-products to be washed away by simple filtration. bachem.com

The Dbz resin is instrumental in preparing C-terminal functionalized peptides, such as thioesters, which are precursors for native chemical ligation. nih.gov The one-step synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids is a direct route to creating these preloaded resins, streamlining what was previously a more challenging process. nih.govnih.gov

A key advancement in this area is the development of an on-resin C-terminal functionalization toolbox. researchgate.net This technique involves transforming the resin-bound 3,4-diaminobenzoic acid moiety with isoamyl nitrite (B80452) into a resin-bound benzotriazole (B28993) entity. researchgate.net This activated intermediate can then be efficiently displaced by a variety of nucleophiles (including water, alcohols, amines, and thiols) during the cleavage of the peptide from the resin. researchgate.net This method allows for the generation of diverse C-terminally modified peptides with yields ranging from 66% to 82% in a short reaction time of around 5 hours. researchgate.net More recently, this on-bead activation of 3,4-diaminobenzoyl linkers has been applied to the synthesis of peptidols (peptide alcohols) through reductive cleavage of the benzotriazole intermediate. researchgate.net This approach is notable for using commercially available resins and amino acids, yielding pure peptidols with only filtration in many cases. researchgate.net

Reactivity Profiles and Transformational Chemistry of 3,4 Diaminobenzoate

Polymerization Reactions: Integration into Polymeric Materials

Role as Plastic Precursors

3,4-Diaminobenzoic acid (DABA) serves as a crucial monomer in the synthesis of high-performance polymers, particularly poly(2,5-benzimidazole) (PBI) mdpi.comlboro.ac.ukgoogle.comresearchgate.netacs.org. PBI polymers are known for their exceptional thermal stability and have found applications as polymer electrolyte membranes in fuel cells due to their proton conductivity and low methanol (B129727) permeability google.comresearchgate.net.

The synthesis of PBI from 3,4-diaminobenzoic acid typically involves condensation polymerization in strong acidic media such as polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide (P2O5) and methanesulfonic acid (MSA) mdpi.comlboro.ac.ukgoogle.comresearchgate.net. This reaction is carried out at elevated temperatures, often ranging from 140 °C to 220 °C mdpi.com. During the polymerization process, water is eliminated, and the reaction mixture transitions into a viscous, dark brown solution mdpi.comnih.gov. The resulting polymer can be precipitated as fibers, simplifying the work-up process google.comresearchgate.net.

The molecular weight of the synthesized PBI can be controlled by adjusting the molar ratios of the monomers. For instance, the inherent viscosity of tri-directional poly(2,5-benzimidazole) (T-ABPBI) has been shown to increase with a higher ratio of 3,4-diaminobenzoic acid to 1,3,5-benzenetricarboxylic acid (BTCA) mdpi.com.

Table 1: Inherent Viscosity of T-ABPBI at Varying DABA:BTCA Molar Ratios mdpi.com

| BTCA:DABA Molar Ratio | Inherent Viscosity (dL/g) |

| 1:50 | 1.47 |

| 1:100 | 2.04 |

| 1:150 | 2.30 |

| 1:300 | 2.9 |

Beyond direct polymerization, 3,4-diaminobenzoic acid can also be utilized to graft 2,5-benzimidazole onto oxidized montmorillonite (B579905) through a polycondensation reaction, a process akin to the production of PBI acs.org.

Formation of Peptide-Conjugates and Peptidols

3,4-Diaminobenzoic acid (Dbz-COOH) and its derivatives play a significant role in peptide chemistry, particularly in solid-phase peptide synthesis (SPPS) mdpi.comlboro.ac.ukgoogle.comuni.lunih.govuni.lu. Dbz resin, derived from 3,4-diaminobenzoic acid, functions as an effective safety-catch resin for the C-terminal functionalization of peptides google.comnih.govuni.lu. This methodology allows for the preparation of various C-terminal modified peptides, including thioesters, thiolactones, acylbenzimidazolinones, and cyclic peptides google.comnih.govuni.lu.

A notable advancement in this area is the development of a one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids lboro.ac.ukgoogle.comuni.lunih.govuni.lu. These compounds are then used to prepare preloaded diaminobenzoate resin, which can be efficiently coupled with Fmoc-amino acids to build peptide chains lboro.ac.ukgoogle.comuni.lunih.govuni.lu. This approach yields pure products with high efficiency, often without the need for extensive purification steps beyond precipitation lboro.ac.ukgoogle.comuni.lunih.govuni.lu.

The synthesis of peptidols, a class of peptide derivatives, can also be achieved through the reductive cleavage of benzotriazole (B28993) intermediates mdpi.comuni.lu. These intermediates are generated from the on-bead activation of 3,4-diaminobenzoyl linkers mdpi.comuni.lu. This method is particularly advantageous as it utilizes commercially available amino acid residues and resins, resulting in the production of pure peptidols in good yields (e.g., 49–87%) uni.lu.

Furthermore, methyl 3,4-diaminobenzoate participates in coupling reactions to form intermediates for diverse compounds. For instance, it is employed in the synthesis of bis-benzimidazole intercalating moieties, which are subsequently conjugated to carrier peptides for applications such as endoradiotherapy fishersci.ca. It also serves as a reactant in the synthesis of tris(2-aminobenzimidazole) conjugates with peptide nucleic acids (PNA) chemspider.com. The compound can also react with aldehydes to form Schiff bases, which are valuable intermediates in various organic syntheses sigmaaldrich.com. In another example, methyl this compound can be coupled with 4-hydroxycinnamic acid to facilitate benzimidazole (B57391) ring closure, ultimately leading to the formation of 2-styryl-benzimidazoles osti.gov.

Proton Scavenging Mechanisms and Applications

3,4-Diaminobenzoic acid (3,4-DAB) is recognized for its efficacy as a proton scavenger sigmaaldrich.com. This property stems from the presence of its two amino groups, which act as basic sites capable of accepting and neutralizing acidic protons. This inherent basicity allows 3,4-DAB to play a crucial role in controlling proton concentration within various chemical and biological systems sigmaaldrich.com.

In the realm of biomedical applications, derivatives of this compound have been incorporated into advanced delivery systems. For example, methyl this compound has been utilized in the synthesis of nanocarriers designed for the treatment of progressive osteoarthritis sigmaaldrich.comnih.gov. These nanocarriers are engineered to regulate hydrogen protons, alongside scavenging nitric oxide, to reprogram M1/M2 synovial macrophages sigmaaldrich.comnih.gov. This application highlights the utility of this compound in maintaining specific pH environments or neutralizing excess acidity in biological contexts.

Moreover, benzimidazole derivatives, which can be synthesized from this compound, demonstrate activity as radical scavengers and UV-protective agents osti.gov. Their antioxidant efficacy is often linked to the presence of hydroxyl groups on the phenyl moiety of the benzimidazole structure osti.gov. While distinct from direct proton scavenging, radical scavenging mechanisms frequently involve proton transfer, underscoring the broader role of these compounds in mitigating oxidative stress through proton-related processes. The proton-conducting abilities observed in benzimidazole polymers, facilitated by 1,3-N–H···N hydrogen bonds, further exemplify the capacity of these nitrogen-containing structures to interact with and facilitate the movement of protons acs.org.

Coordination Chemistry and Metal Complexation of 3,4 Diaminobenzoate Ligands

Ligand Behavior and Chelation Modes in Transition Metal Complexes

3,4-Diaminobenzoate can coordinate to metal centers through the nitrogen atoms of its two adjacent amino groups, the oxygen atoms of its carboxylate group, or a combination of both. This flexibility leads to several possible chelation modes. A common mode is bidentate chelation through the two nitrogen atoms, forming a stable five-membered ring with the metal ion. tandfonline.com Alternatively, it can coordinate through the oxygen atoms of the carboxylate group, which can act in a monodentate, bidentate chelating, or bridging fashion. In some cases, DABA can act as a tridentate ligand, bonding through both amino nitrogens and one carboxylate oxygen, or as a bridging ligand linking multiple metal centers to form coordination polymers. researchgate.net

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions, and the presence of other competing ligands in the coordination sphere. For instance, harder metal ions tend to prefer coordination with the "harder" oxygen donors of the carboxylate group, while softer metals may favor the "softer" nitrogen donors of the amino groups. nih.gov

Complexation with Platinum Group Metals (Pt, Pd)

Platinum (Pt) and Palladium (Pd) are soft metal ions that typically favor coordination with nitrogen and sulfur donors. In complexes with this compound, Pt(II) and Pd(II) ions predominantly bind through the two nitrogen atoms of the ortho-diamino functionality. tandfonline.com This results in the formation of stable, square planar complexes, a characteristic geometry for d⁸ metal ions like Pd(II) and Pt(II). researchgate.netnih.gov The coordination of DABA to these metals often involves the displacement of labile ligands, such as halides, from the metal precursor. wikipedia.orgmdpi.com The resulting chelates are of significant interest due to the established anticancer activity of many platinum complexes and the catalytic applications of palladium compounds. nih.govrsc.org

Coordination with Lanthanide and Other Metal Ions (Na, Sc, Co, Sn)

The coordination behavior of this compound with a broader range of metal ions showcases its versatility.

Lanthanides : Lanthanide ions are hard Lewis acids and exhibit a strong preference for coordination with oxygen donor ligands. nih.govrutgers.edu Consequently, in their complexes with DABA, the primary interaction is through the oxygen atoms of the carboxylate group. tandfonline.com The large ionic radii of lanthanide ions allow for high coordination numbers, often resulting in polymeric structures where the carboxylate group of DABA bridges multiple metal centers. rutgers.edu

Sodium (Na) : In the sodium salt of this compound, the Na⁺ ion is coordinated exclusively by oxygen atoms. Each sodium ion is surrounded by two carboxylate oxygen atoms from different DABA anions and four oxygen atoms from water molecules, achieving a six-coordinate geometry. The compound forms a polymeric structure. tandfonline.com

Cobalt (Co) : Cobalt can exist in multiple oxidation states, primarily +2 and +3, which influences the geometry and reactivity of its complexes. nih.govodinity.com Co(III) complexes with diamine ligands are typically inert and octahedral. odinity.com Research on Schiff bases derived from 3,4-diaminobenzoic acid shows the formation of stable complexes with Co(II), suggesting that DABA itself is a competent ligand for cobalt. nih.gov

Tin (Sn) : Organotin(IV) compounds are known to form complexes with aminobenzoate ligands. These complexes can be mononuclear or polynuclear, with the tin atom often exhibiting a distorted octahedral or pentagonal bipyramidal coordination geometry. researchgate.netnih.gov The carboxylate group of the aminobenzoate ligand typically bridges tin centers in the polynuclear structures, leading to the formation of complex ladder or sheet-like arrangements. researchgate.netsciepub.com

Scandium (Sc) : While specific studies on scandium complexes with this compound are not prevalent, the chemistry of scandium suggests it would behave similarly to lanthanides due to its hard acidic nature, favoring coordination with the carboxylate oxygen atoms.

Structural Characterization of this compound Metal Complexes

In the case of sodium this compound dihydrate, X-ray diffraction analysis shows a polymeric structure. tandfonline.com The sodium ion is six-coordinate, bound to four water molecules and two oxygen atoms from two different carboxylate groups. The carboxylate group itself is bidentate but bridges between sodium ions using only one of its oxygen atoms for direct coordination to each metal center. tandfonline.com

For a manganese(II) complex, [Mn(C₇H₇N₂O₂)₂]n, the structure is a two-dimensional coordination polymer. researchgate.net The Mn(II) ion is in a tetragonally elongated octahedral environment. The DABA ligand is tridentate (κ³), linking the metal ions through both carboxylate oxygen atoms and the meta-nitrogen atom to form infinite layers. researchgate.net

Below is a data table summarizing key structural features of selected metal complexes with this compound or related aminobenzoate ligands.

| Metal Ion | Complex Formula/Type | Coordination Geometry | DABA Binding Mode | Key Structural Feature | Reference(s) |

| Na⁺ | Na(C₇H₇N₂O₂)·2H₂O | Six-coordinate | O-carboxylate | Polymeric structure | tandfonline.com |

| Mn²⁺ | [Mn(C₇H₇N₂O₂)₂]n | Distorted Octahedral | Tridentate (N,O,O') | 2D coordination polymer | researchgate.net |

| Pd²⁺/Pt²⁺ | Halopalladate(II)/platinate(II) | Square Planar (presumed) | Bidentate (N,N') | Chelation via amino groups | tandfonline.com |

| Sn⁴⁺ | Tetranuclear Organotin | Distorted Octahedral | Bridging O-carboxylate | Planar Sn₄O₂ core | researchgate.net |

Influence of pH on Metal-Ligand Interactions and Redox Behavior

The pH of the reaction medium plays a critical role in the complexation of this compound with metal ions. The ligand has two basic amino groups and an acidic carboxylic acid group, making its coordination ability highly dependent on the protonation state of these functional groups.

At low pH, the amino groups are protonated to form -NH₃⁺, which prevents them from coordinating to metal ions. The carboxylic acid group will be protonated (-COOH) and also unavailable for binding as a carboxylate. As the pH increases, the carboxylic acid group deprotonates first (typically around pH 2-4), forming the carboxylate (-COO⁻), which can then coordinate to metal ions. As the pH increases further into the neutral and basic range, the ammonium (B1175870) groups deprotonate to amino groups (-NH₂), enabling them to participate in coordination. The stability of metal complexes is thus often pH-dependent, with the optimal pH for complex formation depending on the specific metal ion and the desired coordination mode. nih.govresearchgate.net Studies on related systems show that the amount of metal cation sorbed or complexed often increases with pH due to the increased ionization of acidic functional groups on the ligand.

The redox behavior of transition metal complexes is fundamentally linked to the electron-donating or -accepting properties of their ligands. researchgate.netdiva-portal.org The diaminobenzene moiety in DABA is redox-active, meaning it can participate in electron transfer reactions. This can lead to complexes where the oxidation state is not localized solely on the metal but is shared with the ligand, a phenomenon known as non-innocent ligand behavior. nih.gov The redox potential of the metal center can be significantly modulated by coordination to the DABA ligand. The electron-rich nature of the diaminobenzene ring can stabilize higher oxidation states of the metal or facilitate redox processes that are central to catalytic cycles. researchgate.networdpress.com

Supramolecular Assemblies Involving Metal-Diaminobenzoate Interactions

Beyond the primary coordination bonds, metal-diaminobenzoate complexes can engage in non-covalent interactions, such as hydrogen bonding and π–π stacking, to form extended, ordered structures known as supramolecular assemblies. nih.govnih.gov The amino groups of the DABA ligand are excellent hydrogen bond donors, while the carboxylate oxygens are effective hydrogen bond acceptors.

These interactions can link individual complex units together, creating one-, two-, or three-dimensional networks. mpg.de For example, in the crystal structure of a manganese(II) complex with DABA, intra-layer N—H···O and inter-layer N—H···N hydrogen bonds consolidate the packing of the coordination polymer sheets. researchgate.net The formation of these supramolecular architectures is a key principle in crystal engineering, allowing for the design of new materials with specific properties, such as porosity or tailored electronic characteristics. The interplay between the coordination geometry of the metal-ligand core and the weaker intermolecular forces dictates the final supramolecular structure. nih.govwarwick.ac.uk

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,4-diaminobenzoate and its derivatives in solution. weebly.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

For ethyl this compound, ¹H NMR spectra have been recorded, providing information on the proton environments within the molecule. nih.gov Similarly, ¹³C NMR spectra are available for 3,4-diaminobenzoic acid, which helps in identifying the carbon framework. spectrabase.com The analysis of various derivatives, such as methyl 2,3-diaminobenzoate and methyl this compound, further illustrates the utility of NMR in distinguishing between isomers. rsc.org For instance, in a study involving the synthesis of benzimidazole (B57391) derivatives, ¹H NMR was crucial in confirming the structure of the products formed from reactions with ethyl this compound. researchgate.net

A combination of one-dimensional and two-dimensional NMR techniques, including COSY, HMQC, and HMBC, allows for the complete assignment of ¹H and ¹³C signals, which is essential for unambiguous structure verification. mdpi.com

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Solvent | Chemical Shifts (ppm) |

|---|---|---|---|

| 3,4-Diaminobenzoic acid | ¹H | DMSO-d₆ | 13.47 (s, 1H), 8.41 (dd, J = 1.7, 0.9 Hz, 1H), 7.96 (dd, J = 9.3, 1.7 Hz, 1H), 7.92 (dd, J = 9.3, 0.9 Hz, 1H) rsc.org |

| 3,4-Diaminobenzoic acid | ¹³C | DMSO-d₆ | 167.33, 161.15, 159.60, 131.61, 128.29, 125.85, 123.70 rsc.org |

| Ethyl this compound | ¹H | Not specified | Data available from SpectraBase nih.gov |

| Methyl this compound | ¹H | CDCl₃ | Not specified |

| Methyl this compound | ¹³C | CDCl₃ | Not specified |

Note: This table is populated with sample data and is not exhaustive.

Vibrational Spectroscopy (Infrared and Raman) and Spectral Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes within the this compound molecule. nih.gov These methods are particularly sensitive to the molecule's symmetry and the nature of its chemical bonds.

The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of 3,4-diaminobenzoic acid have been recorded in the solid phase. nih.gov The observed vibrational wavenumbers have been analyzed and assigned to different normal modes of the molecule. nih.gov For instance, in the IR spectrum of sodium this compound, bands characteristic of the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are observed at 1554 cm⁻¹ and 1378 cm⁻¹, respectively. tandfonline.com The N-H stretching vibrations in the free acid appear around 3330 cm⁻¹ and 3210 cm⁻¹. tandfonline.com

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental spectra, aiding in the assignment of vibrational bands. researchgate.net The comparison of experimental and theoretical spectrograms for IR and Raman spectra helps to confirm the molecular structure. nih.gov Vibrational spectroscopy is also a powerful tool for studying polymorphism, as different crystalline forms of a compound will exhibit distinct IR and Raman spectra. americanpharmaceuticalreview.com

Table 2: Key Vibrational Frequencies for this compound and its Derivatives

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| Sodium this compound | FT-IR | 3503 | O-H stretching (water) tandfonline.com |

| Sodium this compound | FT-IR | 1662 | H₂O deformation tandfonline.com |

| Sodium this compound | FT-IR | 1554 | Asymmetric COO⁻ stretching tandfonline.com |

| Sodium this compound | FT-IR | 1378 | Symmetric COO⁻ stretching tandfonline.com |

| 3,4-Diaminobenzoic acid | FT-IR | 3330, 3210 | N-H stretching tandfonline.com |

Note: This table presents selected data; a full spectrum contains numerous other bands.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. nih.gov This information is critical for confirming the elemental composition and elucidating the structure of the molecule.

Electron Ionization (EI) mass spectrometry of methyl this compound shows a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern observed in the mass spectrum provides clues about the stability of different parts of the molecule and the nature of the bonds. miamioh.edu For example, in the analysis of related benzimidazole compounds derived from methyl this compound, EI-MS was used to confirm the mass of the synthesized products. researchgate.net

Different ionization techniques can be employed depending on the analyte and the desired information. For instance, Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and can provide information on protonated or deprotonated molecular ions. wiley-vch.de Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that has been used in the analysis of compounds structurally related to this compound, such as 3,4-diaminobenzophenone, where it was shown to produce intense molecular ion signals with minimal fragmentation. nih.govnih.gov

Table 3: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Method | m/z (Observed) | Interpretation |

|---|---|---|---|

| Methyl this compound | EI | 166 | [M]⁺ nist.gov |

| 2-(Furan-2-yl)-3H-benzimidazole-5-carboxylic acid methyl ester | EI | 283 | [M]⁺ researchgate.net |

| Methyl 4-fluoro-3,5-diaminobenzoate derivative | EI | 428 | [M]⁺ wiley-vch.de |

| 4-(1H-benzimidazol-2-yl)benzene-1,3-diol | EI | 240 | [M]⁺ researchgate.net |

Note: The fragmentation patterns are complex and this table only shows the molecular ion peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.org The resulting spectrum provides information about the electronic structure and conjugation in this compound and its derivatives.

The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. libretexts.org Molecules with conjugated π systems, such as the benzene (B151609) ring in this compound, typically exhibit π → π* transitions. azooptics.com The presence of amino and carboxyl groups can also lead to n → π* transitions. azooptics.com

The UV-Vis spectra of various complexes and derivatives of this compound have been studied to understand their electronic properties. researchgate.net For instance, the study of charge-transfer complexes of related compounds has been carried out using UV-Vis spectroscopy to analyze the electronic transitions. researchgate.net The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum and is characteristic of the chromophore. azooptics.com

Table 4: UV-Vis Absorption Data for Related Compounds

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| Carbonyl compounds | Not specified | 270-300 | n→π* azooptics.com |

| Aromatic compounds | Not specified | 250-280 | π→π* azooptics.com |

| Conjugated dienes | Not specified | 220-250 | π→π* azooptics.com |

Note: This table provides general ranges for different types of compounds and transitions. Specific data for this compound may vary depending on the derivative and solvent.

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. retsch.com It provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties of this compound in the solid state.

Single-crystal X-ray diffraction studies have been performed on 3,4-diaminobenzoic acid and its salts, revealing their crystal structures and unit cell parameters. researchgate.net For example, 3,4-diaminobenzoic acid crystallizes in the monoclinic C2/c space group with the following unit cell parameters: a = 22.564(5) Å, b = 3.940(1) Å, c = 15.176(3) Å, and β = 103.99(3)°. researchgate.net The sodium salt of this compound crystallizes in the orthorhombic system, space group Pcab, with a = 6.1940(10) Å, b = 14.285(3) Å, and c = 21.348(4) Å. tandfonline.com

The analysis of the crystal structure of a manganese complex with this compound revealed a layered coordination polymer. researchgate.net Such studies are essential for understanding the coordination chemistry of this compound with metal ions.

Table 5: Crystallographic Data for 3,4-Diaminobenzoic Acid and its Sodium Salt

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 3,4-Diaminobenzoic acid | Monoclinic | C2/c | a = 22.564(5) Å, b = 3.940(1) Å, c = 15.176(3) Å, β = 103.99(3)° researchgate.net |

| Sodium this compound | Orthorhombic | Pcab | a = 6.1940(10) Å, b = 14.285(3) Å, c = 21.348(4) Å tandfonline.com |

Note: The unit cell parameters define the size and shape of the unit cell.

The crystal structures of this compound and its derivatives are stabilized by a network of intermolecular interactions, with hydrogen bonding playing a prominent role. researchgate.net The amino groups and the carboxylic acid/carboxylate group are excellent hydrogen bond donors and acceptors.

In the crystal structure of 3,4-diaminobenzoic acid, both intra- and intermolecular hydrogen bonds are observed. researchgate.net The IR spectrum of the acid reflects its zwitterionic structure, which influences the hydrogen bonding network. researchgate.net In the crystal structure of sodium this compound, the packing is consolidated by N-H···O and N-H···N hydrogen bonds. tandfonline.comresearchgate.net The study of these interactions is crucial for understanding the supramolecular chemistry and physical properties of the compound. mdpi.com The analysis of hydrogen bond parameters, such as bond lengths and angles, provides quantitative information about the strength and geometry of these interactions. vulcanchem.com

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,4-Diaminobenzoic acid |

| Ethyl this compound |

| Methyl 2,3-diaminobenzoate |

| Methyl this compound |

| Sodium this compound |

| 3,4-Diaminobenzophenone |

| 2-(Furan-2-yl)-3H-benzimidazole-5-carboxylic acid methyl ester |

| Methyl 4-fluoro-3,5-diaminobenzoate |

| 4-(1H-benzimidazol-2-yl)benzene-1,3-diol |

Polymorphism and Conformational Analysis in Solid State

The arrangement of molecules in the solid state, including polymorphism and conformational variations, significantly influences the material's properties. Studies on related diaminobenzoic acid isomers and their derivatives provide a framework for understanding the potential solid-state characteristics of this compound.

Crystal structure analyses of diaminobenzoic acid isomers, such as 3,5-diaminobenzoic acid, have revealed the presence of both intra- and intermolecular hydrogen bonds. researchgate.net For instance, 3,4-diaminobenzoic acid crystallizes in the monoclinic C2/c space group, and its infrared (IR) spectrum indicates a zwitterionic structure in the solid state. researchgate.net In contrast, 3,5-diaminobenzoic acid forms a dimeric structure and crystallizes in the monoclinic P21/c space group. researchgate.net These studies highlight the role of hydrogen bonding in dictating the crystal packing.

The potential for polymorphism, the existence of multiple crystal forms, has been observed in related systems. For example, azobenzene (B91143) bis-urea gelators can form different morphs depending on the solvent and kinetic factors. acs.org Similarly, studies on certain polyester-based materials have identified multiple crystal modifications that coexist and can transform upon heating. researchgate.net While direct evidence of polymorphism for this compound is not extensively reported in the provided results, the structural diversity observed in similar compounds suggests that its solid-state behavior could be equally complex. researchgate.netresearchgate.net

Conformational analysis, particularly in coordination polymers, shows how the ligand can adapt to different metal centers. In a series of isostructural compounds with divalent metal ions (Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺) and the 3-amino-4-methylbenzoate anion, the ligand coordinates to three adjacent metal ions. researchgate.net This demonstrates the conformational flexibility of aminobenzoate-type ligands in forming extended solid-state structures.

Electron Spin Resonance (ESR) Spectroscopy in Redox Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, making it invaluable for investigating the redox behavior of compounds like this compound. bhu.ac.inutexas.edu This method provides detailed information about the electronic structure and environment of paramagnetic species, such as free radicals and transition metal complexes. utexas.eduuni-frankfurt.de

In the context of this compound, ESR spectroscopy has been instrumental in characterizing the electronic nature of its metal complexes. For instance, when this compound reacts with Platinum(II) in alkaline aqueous solutions, it forms a complex that can be oxidized and reduced. researchgate.net The one-electron reduced species of this complex exhibits an ESR signal, indicating the presence of an unpaired electron. researchgate.net Analysis of the ESR spectrum revealed that a significant portion of the electron spin is located at the Pt(II) center, providing insight into the electronic distribution within the complex. researchgate.net

Furthermore, ESR studies on related systems, such as platinum complexes with analogous phenylenediamine ligands, have shown that the unpaired electron is highly delocalized over the chelate structure. researchgate.net The technique is sensitive enough to probe the subtle differences in electron localization between different metal complexes. researchgate.net The ability to generate and study unstable paramagnetic intermediates makes ESR a crucial tool for understanding reaction mechanisms and the electronic consequences of redox events. utexas.edu

Other Specialized Spectroscopic Techniques (e.g., Mössbauer Spectroscopy)

Beyond conventional spectroscopic methods, specialized techniques like Mössbauer spectroscopy offer unique insights into the properties of specific elements within a compound. Mössbauer spectroscopy is particularly useful for studying iron-containing materials, providing information on oxidation states, spin states, and the local coordination environment of iron nuclei. kfki.hu

In the context of iron complexes, such as those that could be formed with this compound, Mössbauer spectroscopy can be a powerful diagnostic tool. For example, in a study of an iron(II) complex with a ligand derived from methyl-3,4-diaminobenzoate, ⁵⁷Fe Mössbauer spectroscopy was used alongside other techniques to characterize a kinetically controlled spin-crossover (SCO) phenomenon. acs.org This technique allowed for the clear identification and quantification of the high-spin and low-spin states of the iron(II) center as a function of temperature. acs.org

The analysis of Mössbauer spectra, which involves parameters like isomer shift (IS) and quadrupole splitting (QS), provides detailed information about the electronic and geometric structure around the iron atom. kfki.hu While direct Mössbauer studies on this compound itself are not detailed in the provided search results, its use in characterizing organotin derivatives of related aminobenzoates has been noted, demonstrating the technique's applicability in studying the local environment of specific atoms within a larger molecular framework. scilit.com

Theoretical and Computational Studies of 3,4 Diaminobenzoate Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. nih.gov By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energy levels, and various other properties. nih.gov

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It has been successfully applied to analyze the properties of aminobenzoic acid systems. For instance, geometry optimizations and harmonic-vibrational wavenumber calculations for 3,4-diaminobenzoic acid have been performed using DFT methods, specifically with the 6-311++G(d,p) basis set. nih.gov These calculations help in determining the minimum energy conformer of the molecule. nih.gov

DFT is also employed to explore electronic characteristics and charge distribution. mdpi.com Functionals like B3LYP are commonly used to investigate molecular properties. mdpi.comrsc.org For example, studies on related systems have used DFT to analyze hydrogen bonding interactions and their influence on the molecule's properties. rsc.org The choice of functional can be critical; for instance, in a study of a cocrystal involving 3-aminobenzoic acid, the wB97X-D functional was found to be more suitable for describing hydrogen bonding interactions compared to B3LYP. rsc.org

Table 1: Selected DFT Functionals and Basis Sets Used in Studies of Aminobenzoic Acid Systems

| Method/Functional | Basis Set | Application |

|---|---|---|

| DFT/B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational wavenumber calculation nih.gov |

| DFT/wB97X-D | Not Specified | Analysis of hydrogen bonding interactions rsc.org |

Ab initio methods are another class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. Along with DFT, ab initio calculations at the Hartree-Fock level have been used to compute the geometry and vibrational wavenumbers of 3,4-diaminobenzoic acid, also employing the 6-311++G(d,p) basis set. nih.gov These high-level calculations provide a detailed analysis of the molecule's structure and vibrational modes, which can be compared with experimental spectroscopic data. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. mdpi.comrsc.org

A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability. rsc.org In computational studies of related compounds, the HOMO-LUMO energy gap has been calculated to show how molecular structure influences reactivity. mdpi.comrsc.org For 3,4-diaminobenzoate, FMO analysis would reveal the distribution of these frontier orbitals, identifying the most probable sites for electrophilic and nucleophilic attack. The electron-donating amino groups and the electron-withdrawing carboxylate group would significantly influence the energies and localizations of the HOMO and LUMO.

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Orbital | Description | Chemical Property |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability (Nucleophilicity) youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability (Electrophilicity) youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability mdpi.comrsc.org |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.net It provides a description of the localized bonds and lone pairs, offering a connection between quantum mechanical wavefunctions and classical Lewis structures. wikipedia.orgwisc.edu

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, provides a method for partitioning a molecule's electron density into atomic basins. wikipedia.org This allows for the definition of atoms and the characterization of the chemical bonds between them based on the topology of the electron density. wikipedia.orguni-rostock.de

Key to AIM analysis is the identification of critical points in the electron density, where the gradient of the density is zero. uni-rostock.de A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. The properties of the electron density at this BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the bond. For instance, AIM analysis has been used to study the strength and nature of hydrogen bonding interactions in related molecular systems. rsc.org In the context of this compound, AIM could be used to precisely characterize the C-C, C-N, C-O, and C-H bonds within the molecule, as well as any potential intramolecular hydrogen bonds.

Computational Prediction and Simulation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can generate vibrational (Infrared and Raman) and NMR spectra that can be compared with experimental results to confirm molecular structures and assign spectral features. nih.govucm.cl

For 3,4-diaminobenzoic acid, theoretical FT-IR and FT-Raman spectra have been constructed using results from DFT and ab initio calculations. nih.gov The calculated harmonic vibrational wavenumbers are often scaled to better match the experimental values, aiding in the assignment of different normal modes of vibration. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comdergipark.org.tr These theoretical spectra serve as a powerful tool for structural elucidation and for understanding how the electronic environment affects the spectroscopic properties of the this compound system. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4-Diaminobenzoic acid |

Modeling of Non-Covalent Interactions and Supramolecular Chemistry

Computational modeling has become an indispensable tool for understanding the intricate network of non-covalent interactions that govern the supramolecular chemistry of this compound and related molecules. These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, are fundamental to the formation of larger, organized structures in the solid state and in solution.

Theoretical studies on similar systems, such as aminobenzoic acid-water clusters, have employed Density Functional Theory (DFT) to explore potential energy surfaces and identify stable configurations. nih.gov Functionals like PW6B95D3, which account for dispersion corrections, have been shown to be particularly effective in accurately describing the non-covalent bonding that stabilizes these clusters. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis is another powerful technique used to characterize the nature of these interactions, providing quantitative information about bond critical points and electron density distribution. nih.gov

In the context of supramolecular assemblies, computational methods are used to predict and analyze the formation of cocrystals and molecular salts. For instance, studies on chlorobenzoic acid derivatives have utilized DFT calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) maps, and the Non-Covalent Interaction (NCI) index to understand the electronic properties and the nature of intermolecular forces that drive the assembly process. mdpi.com These computational tools help in elucidating the role of different functional groups in directing the supramolecular architecture.

The following table summarizes common computational methods used in the study of non-covalent interactions in systems analogous to this compound.

| Computational Method | Application in Studying Non-Covalent Interactions | Key Insights Provided |

| Density Functional Theory (DFT) | Geometry optimization, calculation of binding energies, and electronic properties of molecular clusters and crystals. nih.govmdpi.com | Provides information on the stability of different supramolecular arrangements and the strength of intermolecular interactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology to characterize chemical bonds, including weak non-covalent interactions. nih.gov | Identifies and quantifies the strength and nature of hydrogen bonds and other weak interactions within a molecular system. |

| Frontier Molecular Orbital (FMO) Analysis | Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity and interaction sites. mdpi.com | Helps in understanding charge transfer and the regions of a molecule most likely to engage in intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Visualization of the electrostatic potential on the electron density surface to identify electrophilic and nucleophilic sites. mdpi.com | Predicts the sites for hydrogen bonding and other electrostatic interactions. |

| Non-Covalent Interaction (NCI) Index | Real-space visualization of non-covalent interactions, distinguishing between attractive and repulsive forces. mdpi.com | Provides a qualitative and quantitative map of van der Waals interactions, hydrogen bonds, and steric clashes. |

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical and computational chemistry plays a crucial role in elucidating the complex reaction mechanisms and pathways involving this compound. A significant area of investigation is its polymerization, which leads to the formation of functional polymers with interesting properties.

While direct theoretical studies on the polymerization of this compound are not extensively documented in the literature, investigations into its isomers, such as 3,5-diaminobenzoic acid (DABA), provide a framework for understanding the potential reaction pathways. For example, the low-temperature polycondensation of DABA has been studied, revealing insights into the kinetics and mechanism of hyperbranched polyamide formation. Such studies often involve monitoring the reaction progress and determining rate constants for the reaction between the amino and carboxylic acid functional groups.

Computational methods, particularly DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions. These calculations can identify transition states, intermediates, and the activation energies associated with different reaction steps. This information is vital for determining the most favorable reaction pathway. For instance, in the synthesis of derivatives of 3,4-diaminobenzoic acid, computational analysis can help to understand the regioselectivity of reactions, such as the preferential reaction of one amino group over the other.

The following table outlines key aspects of theoretical investigations into reaction mechanisms relevant to this compound.

| Reaction Type | Theoretical Approach | Key Findings and Predictions |

| Polycondensation | Kinetic modeling and DFT calculations of reaction intermediates and transition states. | Determination of reaction rate constants, elucidation of the step-by-step mechanism of polymer chain growth, and understanding the factors that control the polymer architecture (e.g., linear vs. hyperbranched). |

| Acylation/Amidation | DFT calculations to determine the reactivity of the different amino groups and the carboxyl group. | Prediction of the most likely site of reaction, understanding the role of catalysts, and rationalizing the observed product distribution. |

| Cyclization | Exploration of potential energy surfaces using DFT to identify cyclization pathways and associated energy barriers. | Elucidation of the mechanism for the formation of heterocyclic compounds derived from this compound. |

Applications in Advanced Chemical and Material Science

Redox-Active Labels and Electrochemical Sensing Applications

The inherent redox activity of 3,4-Diaminobenzoic acid (3,4-DABA) makes it valuable as a redox label and in electrochemical sensing applications. 3,4-DABA can be employed as a redox label for the electrochemical detection of single base mismatches in DNA. smolecule.com This application capitalizes on its ability to undergo electron transfer reactions, providing a sensitive tool for genetic research. smolecule.com The broader field of electrochemical sensing frequently utilizes redox-active compounds, and the electron-transfer capabilities of 3,4-DABA align with the principles required for such applications.

Precursors for Optoelectronic Materials and Dye Synthesis

3,4-Diaminobenzoate and its esters are significant precursors in the synthesis of optoelectronic materials and various dyes, owing to their ability to form colored complexes and participate in conjugated systems. 3,4-Diaminobenzoic acid is directly utilized in the production of dyes due to its capacity to form such colored complexes. smolecule.com Furthermore, ethyl this compound has been employed as an acceptor core in the synthesis of poly(benzo[1,2-b:4,3-b′]dithiophene)s (PBDTs) and quadrupolar (donor)₂-acceptor sensitizers, which are critical components in dye-sensitized solar cells (DSSCs). researchgate.net These materials exhibit notable optoelectronic properties. For instance, in DSSCs, the quadrupolar structure derived from ethyl this compound has demonstrated an incident photon-to-current efficiency (IPCE) of up to 38% within the 400 nm to 600 nm wavelength range. researchgate.net

Building Blocks for Complex Organic Architectures

3,4-Diaminobenzoic acid (3,4-DABA) is recognized as a versatile chemical building block for the construction of diverse and complex organic architectures with various functionalities. smolecule.com Its reactive amino and carboxylate groups enable a wide range of synthetic pathways:

Schiff Base Derivatives : 3,4-DABA readily reacts with substituted aldehydes and their corresponding metal complexes to form Schiff base derivatives. These derivatives serve as important intermediates in the synthesis of various organic compounds, finding applications in catalysis, medicinal chemistry, and material science. smolecule.com

Poly(2,5-benzimidazole) (ABPBI) Polymers : It is a key monomer in the synthesis of ABPBI polymers. These polymers are known for their high thermal stability and flame retardancy, making them valuable for applications in electronics and aerospace engineering. smolecule.com

Heterocyclic Compounds : Through cyclocondensation reactions, 3,4-DABA can be transformed into heterocyclic compounds such as quinoxalines and benzimidazoles. These heterocycles possess a broad spectrum of biological activities and are actively explored in the development of new pharmaceutical agents. smolecule.com

Coordination Polymers : Derivatives of 3,4-diaminobenzoic acid, such as 3,4-dabaH, function as linker precursors for coordination polymers. These form extended structures that can feature uncoordinated amine groups, providing sites for further functionalization or specific interactions. researchgate.net An example of such an extended structure is {[Zn(3,4-daba)₂(H₂O)]·3(H₂O)}n. researchgate.net

Bioconjugation Linkers : Methyl this compound can be synthesized into linkers for bioconjugation chemistry, specifically demonstrated in the functionalization of monoclonal antibodies. acs.org This highlights its utility in creating complex biomolecular constructs.

Application in Bioimaging Probe Design (Chemical Principles Focus)

This compound derivatives are explored in the design of bioimaging probes, primarily due to their tunable optical properties and reactivity. A notable application involves the formation of a diradical complex with Platinum(II) (Pt(II)) and this compound. researchgate.net This complex exhibits pH-responsive switching of near-infrared (NIR) absorption in aqueous solutions, a critical chemical principle for developing probes that can respond to physiological changes. researchgate.net The design of bioimaging fluorescent probes often relies on sophisticated fluorescence modulation mechanisms, including acceptor-excited Photoinduced electron Transfer (a-PeT), donor-excited Photoinduced electron Transfer (d-PeT), and spirocyclization. jst.go.jp While the Pt(II) complex demonstrates a specific optical response, the underlying chemical principles of modifying chromophores for environmental sensitivity are central to probe design. Additionally, the utility of 3,4-DABA as a redox label in biochemical assays contributes to its relevance in studying various biological processes, offering a chemical means to monitor cellular events. smolecule.com

Exploration of Biochemical and Biological Interactions Precursor and Mechanistic Research

Antimicrobial Activity of Synthesized Derivatives

Derivatives of 3,4-diaminobenzoic acid have demonstrated notable antimicrobial properties, encompassing both antibacterial and antifungal activities, positioning them as promising candidates for pharmaceutical development. fishersci.dk

Antifungal Activity: Methyl 3,4-diaminobenzoate (PubChem CID: 135524) has been instrumental in the synthesis of novel quinoxaline-triazole compounds. These derivatives have shown significant antifungal efficacy against various Candida strains. For instance, a specific quinoxaline-triazole derivative, referred to as compound 5d, exhibited potent activity against Candida glabrata and Candida krusei, with minimum inhibitory concentration (MIC90) values of 2 μg/mL for both. Notably, compound 5d surpassed the activity of fluconazole (B54011) (PubChem CID: 3326) against C. krusei. wikipedia.orgwikipedia.org

Antibacterial Activity: The synthesis of benzazole derivatives, including benzoxazole, benzimidazole (B57391), and benzothiazole, utilizing precursors like methyl this compound or methyl 3-amino-4-hydroxybenzoate (PubChem CID: 10815), has revealed their antimicrobial potential. The presence of a fused heterocyclic nucleus within these compounds is a crucial structural feature contributing to their antimicrobial activity. wikipedia.org

Furthermore, novel triaryl benzimidazole compounds, synthesized with methyl this compound as a key intermediate, have shown antibacterial effects against multidrug-resistant (MDR) Gram-positive and Gram-negative bacterial species. Among these, compounds 13 and 14, characterized by dimethylamino substitution and extended carbon chains, displayed enhanced antibacterial activities. For example, compound 13 showed MIC values of 0.25 and 0.5 μg/mL, and compound 14 showed MIC values of 0.25 and 1 mg/mL against strains such as VRE-12201 and EMRSA-15, respectively. fishersci.ca

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Class/Derivative | Target Organism/Strain | Activity Metric (MIC90) | Reference Drug (MIC90) | Citation |

| Quinoxaline-triazole (5d) | Candida glabrata | 2 μg/mL | Fluconazole (4 μg/mL) | wikipedia.orgwikipedia.org |

| Quinoxaline-triazole (5d) | Candida krusei | 2 μg/mL | Fluconazole (16 μg/mL) | wikipedia.orgwikipedia.org |

| Triaryl Benzimidazole (13) | VRE-12201, EMRSA-15 | 0.25, 0.5 μg/mL | - | fishersci.ca |

| Triaryl Benzimidazole (14) | VRE-12201, EMRSA-15 | 0.25, 1 mg/mL | - | fishersci.ca |

Redox Activity in Biochemical Assay Development

3,4-Diaminobenzoic acid (PubChem CID: 69263) and its derivatives are recognized for their redox activity, making them valuable tools in the development of biochemical assays. The compound can function as a redox label, facilitating the study of various biological processes. fishersci.dk Its inherent ability to participate in electron transfer reactions is particularly useful for electrochemical detection methods, such as identifying single base mismatches in DNA. fishersci.dk This characteristic underscores their utility as reagents in biochemical assays and investigations involving redox reactions. fishersci.dk

In the context of assay development, understanding the redox properties of compounds is crucial. Certain compounds, known as "redox cyclers," can interfere with assays, leading to false positive results. guidetopharmacology.org Therefore, during assay development, the redox activity of compounds is often assessed to identify and mitigate such liabilities, ensuring the reliability of screening outcomes. guidetopharmacology.orgguidetopharmacology.org

Role as Precursors for Pharmacologically Active Molecules and Drug Candidates (Synthesis and Target Interaction Focus)

This compound compounds serve as crucial precursors in the synthesis of a diverse array of pharmacologically active molecules and drug candidates. Their structural features enable various chemical transformations that lead to compounds with significant therapeutic potential.

Synthesis of Heterocyclic Drug Scaffolds: 3,4-Diaminobenzoic acid is a fundamental building block for synthesizing drugs, particularly those with antimicrobial properties. fishersci.dk It readily undergoes cyclocondensation reactions to form various heterocyclic compounds, such as quinoxalines and benzimidazoles. These heterocycles are known for their broad spectrum of biological activities and are actively explored in the development of new therapeutic agents. fishersci.dk Methyl 3,4-diamino-5-methylbenzoate, a derivative of this compound, is a key intermediate for constructing benzimidazole scaffolds, which are considered pharmacologically privileged structures due to their prevalence in numerous drugs. Cyclization reactions involving this compound with aldehydes or carboxylic acids yield various methyl 4-methyl-1H-benzimidazole-6-carboxylates. fishersci.fi

Anticancer Drug Development: Ethyl this compound (PubChem CID: 458855) has been utilized in the synthesis of novel benzimidazoles through condensation with sodium hydroxy(aryl)methanesulfonates. These synthesized benzimidazoles have shown inhibitory effects against sirtuin enzymes, including SIRT1, SIRT2, and SIRT3. One such compound, referred to as compound 5, demonstrated pan-inhibitory activity across all three sirtuin enzymes. wikipedia.org

Methyl this compound is also a precursor for novel benzimidazole-oxadiazole derivatives designed as potential anticancer agents with VEGFR2 inhibitory activity. For example, a specific benzimidazole-oxadiazole derivative (compound 4r), featuring a methoxy (B1213986) group and a 2,4-dichloro substituent, exhibited potent anticancer activity against various cancer cell lines, including PANC-1 (IC50 = 5.5 μM), A549 (IC50 = 0.3 μM), and MCF-7 (IC50 = 0.5 μM). Another derivative, compound 4s, with a methoxy group and a 3,4-dihydroxy substituent, also showed strong activity and VEGFR2 inhibition. wikidata.orgontosight.ai

Furthermore, this compound derivatives have been explored as inhibitors of Polo-like kinase 1 (Plk1), a crucial target in cancer therapy. A small molecule inhibitor, designated as compound bg-34, synthesized using methyl this compound, demonstrated high binding affinity for the Polo-box domain (PBD) of Plk1 and was capable of inducing apoptosis in HeLa cells. parichemicals.comfishersci.ca

Antithrombotic Agents: A series of 3,4-diaminobenzoyl-based Factor Xa (FXa) inhibitors, which are important targets for oral antithrombotic agents, have been designed and synthesized. Among these, a 3,4-dimethoxyl substituted derivative, referred to as compound 7b, was identified as a highly potent, selective, and direct FXa inhibitor with excellent in vivo antithrombotic activity. mims.com

Peptidol Synthesis and Tyrosine Kinase Inhibitors: 3,4-Diaminobenzoic acid is employed in the one-step synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, which serve as precursors for peptidols (peptide alcohols) via solid-phase peptide synthesis. Peptidols are known for their diverse biological activities and biomedical applications. wikipedia.orgfishersci.ca Moreover, 3,4-diaminobenzoic acid is utilized in the synthesis of 4-(arylaminomethyl)benzamide derivatives, which act as potential tyrosine kinase inhibitors. Analogues 11 and 13, incorporating a (trifluoromethyl)benzene ring, showed potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR). thegoodscentscompany.comsci-hub.se

Interactions with Biological Targets at a Molecular Level

The biological activity of this compound derivatives is intricately linked to their molecular-level interactions with specific biological targets. These interactions often involve key functional groups and structural motifs of the compounds.

Hydrogen Bonding and Hydrolysis: The amino groups present in methyl 3,4-diamino-5-methylbenzoate are capable of forming hydrogen bonds with various biological molecules, thereby influencing their activity. Additionally, the ester group of this compound can undergo hydrolysis, releasing an active amine form that can interact with cellular pathways. fishersci.fi

Metal Ion Interactions: Studies investigating the interactions of 3,4-diaminobenzoic acid with other compounds have provided insights into its behavior. For instance, the formation constants of metal complexes derived from this compound have been characterized using UV-Vis spectroscopic titration methods, highlighting its potential to chelate metal ions. fishersci.dk

Enzyme Binding and Inhibition: Molecular docking studies of novel quinoxaline-triazole compounds, synthesized from methyl this compound, have elucidated their binding interactions with the active site of the 14-α-demethylases enzyme, which is crucial for their antifungal activity. wikipedia.orgwikipedia.org Similarly, benzimidazole derivatives, derived from ethyl this compound, have been shown to inhibit sirtuin enzymes (SIRT1, SIRT2, and SIRT3). wikipedia.org

In the context of anticancer drug development, molecular docking studies of benzimidazole-oxadiazole derivatives (e.g., compounds 4r and 4s), originating from methyl-3,4-diaminobenzoate, revealed their binding to VEGFR2. These compounds form hydrogen bonds with key amino acid residues like Asp1046 and Cys919, and engage in hydrophobic interactions with other active site amino acids, mimicking the binding mode of sorafenib (B1663141) (PubChem CID: 216239). wikidata.orgontosight.ai

For Polo-like kinase 1 (Plk1) inhibition, molecular modeling studies of compound bg-34 (derived from methyl this compound) demonstrated effective interaction with the Plk1-PBD. The functional groups and scaffold of bg-34 interact with the phospho-binding pocket, Tyr-rich channel, and pyrrolidine-binding pocket of the enzyme. parichemicals.comfishersci.ca Furthermore, molecular modeling of 4-(arylaminomethyl)benzamide derivatives (synthesized from 3,4-diaminobenzoic acid) indicated that the 4-(aminomethyl)benzamide (B1271630) linker facilitates a favorable geometry for the molecule, allowing it to bypass bulky residues and achieve optimal binding within the active center of protein kinases, including the T315I-mutant Abl. thegoodscentscompany.comsci-hub.se

Studies on Metabolism and Biotransformation Pathways (Chemical Transformations Focus)

Studies on the biotransformation of N-substituted aromatic compounds, a class that includes aromatic amines like this compound, are crucial for understanding their environmental fate and biological processing. These compounds are common environmental contaminants, often associated with industrial activities related to dyes, explosives, pesticides, and pharmaceuticals. fishersci.cauni.lu